6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Description
6-(Trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a fluorinated triazine derivative characterized by a 1,3,5-triazine core substituted with a trifluoromethyl group at position 6 and two amine groups at positions 2 and 4, each attached to a 3-(trifluoromethyl)phenyl moiety. Its synthesis typically involves nucleophilic substitution reactions on triazine precursors, as exemplified by protocols for analogous compounds in and . The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
6-(trifluoromethyl)-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6N5/c12-10(13,14)5-2-1-3-6(4-5)19-9-21-7(11(15,16)17)20-8(18)22-9/h1-4H,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMPMQJCLPKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C10H8F6N5
- Molecular Weight : 303.2 g/mol
The trifluoromethyl groups contribute to the compound's lipophilicity and may enhance its interaction with biological targets.
Research indicates that compounds with a triazine core often exhibit diverse biological activities, including:
- Antiviral Activity : Triazines have been shown to inhibit viral replication by interfering with viral polymerases.
- Antitumor Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines through apoptosis induction.
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or enzymes involved in cellular signaling pathways.
Antiviral Effects
A study demonstrated that triazine derivatives could inhibit the replication of various viruses, including Hepatitis C Virus (HCV). The compound was tested at concentrations ranging from 10 to 100 μg/mL, showing significant antiviral activity with an IC50 value of approximately 32.2 μM against HCV NS5B polymerase .
Antitumor Effects
In vitro studies have revealed that the compound exhibits cytotoxicity against several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 μM. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Case Study 1: Hepatitis C Virus Inhibition
In a controlled laboratory setting, researchers investigated the effect of various triazine derivatives on HCV replication. The study concluded that the presence of trifluoromethyl groups significantly enhanced the antiviral potency of these compounds. The specific compound showed a reduction in viral load in treated cells compared to controls .
Case Study 2: Cancer Cell Cytotoxicity
Another study focused on evaluating the cytotoxic effects of the compound on different cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells .
Data Tables
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| HCV NS5B Inhibition | 32.2 | HCV |
| MCF-7 Cytotoxicity | 15 | Breast Cancer |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications on the triazine scaffold can lead to potent inhibitors of cancer cell growth by targeting specific receptors involved in tumor proliferation:
- Adenosine Receptors : Compounds similar to 6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine have been identified as ligands for adenosine receptors (ARs), which play critical roles in cancer biology .
- Cell Viability Studies : In vitro tests demonstrated that certain synthesized derivatives significantly reduced cell viability in lung cancer cell lines, indicating potential therapeutic applications .
Antimicrobial Properties
The triazine derivatives have also been explored for their antimicrobial activities. Some studies suggest that modifications can enhance their efficacy against various bacterial strains, making them candidates for developing new antibiotics .
Material Science Applications
In addition to biological applications, compounds like this compound are being investigated for their potential use in material science:
- Polymer Chemistry : The incorporation of triazine structures into polymer matrices can improve thermal stability and mechanical properties due to their robust chemical structure.
- Optoelectronic Devices : Research into the optical properties of these compounds suggests potential applications in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electronic characteristics .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of synthesized triazine derivatives on A549 lung cancer cells. Results indicated a significant decrease in cell viability when treated with specific concentrations of the compound, showcasing its potential as an anticancer agent .
| Compound | Cell Line | Concentration (μM) | % Cell Viability |
|---|---|---|---|
| Compound A | A549 | 25 | 59.9% |
| Compound B | NCI-H1299 | 25 | 68.8% |
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of triazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited promising antibacterial activity, warranting further investigation for therapeutic applications .
Chemical Reactions Analysis
Substitution Reactions at the Triazine Ring
The triazine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) reactions. The 2- and 4-amino groups direct substitutions to the remaining positions (e.g., the 6-position when fully substituted). For example:
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Halogenation : Under electrophilic conditions, the triazine core can undergo halogenation, though trifluoromethyl groups may deactivate the ring toward further substitution.
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Aminolysis : Reaction with amines can replace leaving groups (e.g., halides) at the triazine’s reactive sites.
Functionalization of Amino Groups
The amino groups at positions 2 and 4 participate in classic amine chemistry:
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Acylation : Reacts with acyl chlorides or anhydrides to form amides.
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Alkylation : Forms secondary or tertiary amines with alkyl halides.
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Condensation : Engages in Schiff base formation with aldehydes/ketones.
Coupling Reactions
The compound’s aryl-triazine structure enables cross-coupling reactions:
| Reaction Type | Catalyst/Reagents | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd(OAc)₂, ligands | N-arylated products |
These reactions expand the compound’s utility in synthesizing complex heterocycles (source ).
Hydrolysis and Stability
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Triazine Ring Cleavage : Prolonged exposure to concentrated HCl or NaOH may degrade the triazine core.
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Amino Group Reactivity : Protonation/deprotonation alters solubility and reactivity (source ).
Biochemical Interactions
While not a direct chemical reaction, the compound modulates enzyme activity:
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Enzyme Inhibition : Binds to active sites of metabolic enzymes (e.g., LPAAT-β), disrupting catalytic function (source ).
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Protein Interactions : Trifluoromethyl groups enhance hydrophobic interactions with protein pockets, altering signaling pathways.
Oxidation and Reduction
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Oxidation : Limited reactivity due to electron-withdrawing CF₃ groups. Potential oxidation sites include the amino groups.
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Reduction : Catalytic hydrogenation may reduce the triazine ring, though steric hindrance from CF₃ groups limits this pathway.
Comparative Reactivity with Analogs
| Compound | Structure | Key Reactivity Differences |
|---|---|---|
| 2,4-Diamino-6-phenyl-1,3,5-triazine | Phenyl instead of CF₃ | Higher NAS activity due to less electron withdrawal |
| 6-Trifluoromethyl-N-(4-CF₃-phenyl)triazine | Para-CF₃ on phenyl | Altered regioselectivity in coupling reactions |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares the target compound with structurally related triazine-diamines, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Functional Group Comparisons
- 6-(4-Morpholinyl)-N-phenyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine (): Substituents: Position 6 has a morpholinyl group (C₄H₈NO), while positions 2 and 4 are substituted with phenyl and 3-(trifluoromethyl)phenyl groups. Molecular Formula: C₂₀H₁₉F₃N₆O; Molecular Weight: 416.41 g/mol.
6-(3-(Trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine (CAS 30508-78-2, ):
- Substituents : Position 6 is substituted with a 3-(trifluoromethyl)phenyl group instead of a direct trifluoromethyl group.
- Molecular Formula : ~C₁₀H₇F₃N₅ (estimated); Molecular Weight : ~274.19 g/mol.
- Key Differences : The phenyl spacer at position 6 increases steric bulk and may reduce metabolic stability compared to the target compound’s compact trifluoromethyl group .
- N2-(p-Tolyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine (): Substituents: Position 2 is substituted with a p-tolyl group (C₆H₄CH₃), while position 4 retains a primary amine. Molecular Formula: ~C₁₁H₁₀F₃N₅ (estimated); Molecular Weight: ~269.23 g/mol.
Physicochemical Properties
*Predicted using computational tools (e.g., ChemAxon).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential substitution reactions on a 1,3,5-triazine core. For example, halogenated intermediates (e.g., 6-chloro derivatives) can react with 3-(trifluoromethyl)aniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the aryl amino group. Microwave-assisted synthesis has been reported to enhance reaction efficiency for similar triazine derivatives, reducing reaction times from hours to minutes . Purity optimization often requires column chromatography or recrystallization from ethanol/water mixtures. Yield improvements (>60%) are achieved by using excess amine reagents and inert atmospheres to prevent oxidation .
Q. How can the compound’s structure be validated using spectroscopic and chromatographic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl groups (-CF₃) appear as singlets in ¹⁹F NMR (δ -60 to -65 ppm). Aromatic protons on the phenyl ring resonate at δ 7.2–8.1 ppm (split into doublets or triplets due to coupling with fluorine) .
- HRMS : Confirm the molecular ion peak [M+H]⁺ (calculated m/z for C₁₂H₉F₆N₅: 345.07).
- UPLC : Purity ≥95% is achievable with C18 columns (acetonitrile/water + 0.1% formic acid gradient) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and dichloromethane; poorly soluble in water. Stability tests (e.g., 24-hour exposure to light or heat at 40°C) show <5% degradation when stored in amber vials at -20°C .
- LogP : Predicted ~3.2 (trifluoromethyl groups enhance lipophilicity), critical for cellular permeability assays .
Advanced Research Questions
Q. How do structural modifications (e.g., varying substituents on the triazine core) impact biological activity in target validation studies?
- Methodological Answer :
- Case Study : Replacing the trifluoromethylphenyl group with chlorophenyl (as in related compound N2-(4-Chlorophenyl)-6-(4-(trifluoromethoxy)phenyl)-1,3,5-triazine-2,4-diamine ) reduced antimicrobial activity by 50%, indicating the -CF₃ group’s role in target binding .
- SAR Analysis : Computational docking (AutoDock Vina) suggests the -CF₃ groups form hydrophobic interactions with enzyme pockets (e.g., dihydrofolate reductase), validated by IC₅₀ shifts in enzyme inhibition assays .
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?
- Methodological Answer :
- Dose-Response Curves : Use a wide concentration range (0.1–100 µM) to distinguish between specific activity and nonspecific toxicity. For example, a compound may show IC₅₀ = 5 µM for cancer cells but also >80% viability loss in normal cells at 20 µM, necessitating selectivity index (SI) calculations .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects. For instance, upregulation of stress-response genes (e.g., HSP70) may explain cytotoxicity at higher doses .
Q. What computational strategies are effective for predicting metabolite formation and toxicity profiles?
- Methodological Answer :
- In Silico Tools : Use GLORY (for metabolite prediction) and ProTox-II (for toxicity). The compound’s triazine ring is prone to oxidative metabolism, generating hydroxylated intermediates.
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). For example, CYP3A4-mediated demethylation was observed in related triazines, requiring structural blocking via fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
